molecular formula C15H21BO5 B11767456 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B11767456
M. Wt: 292.14 g/mol
InChI Key: QYFREVRTNRKAIW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a benzoic acid moiety substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of boron-containing drugs. Boron compounds have shown potential in cancer therapy due to their ability to target specific cellular pathways.

Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the ethoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to materials science. The ethoxy group enhances its solubility and reactivity, while the boronic acid group provides versatility in forming stable complexes with various molecular targets.

Properties

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C15H21BO5/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

QYFREVRTNRKAIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC

Origin of Product

United States

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